N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-7-8-15(12(2)9-11)20-17(22)10-14-18(23)13-5-3-4-6-16(13)21-19(14)24/h3-9H,10H2,1-2H3,(H,20,22)(H2,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNDSSKIUXUHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322480 | |
| Record name | N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
302800-85-7 | |
| Record name | N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Analogs with Modified Aromatic Substituents
Compound 15 (N-(3-pyridylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide)
- Structural Difference : Replacement of 2,4-dimethylphenyl with a 3-pyridylmethyl group.
- Impact : The pyridylmethyl substitution reduces analgesic efficacy compared to the dimethylphenyl variant, highlighting the importance of aromatic substituent hydrophobicity in activity retention .
N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
- Structural Difference: Quinoxaline core (two nitrogen atoms) replaces the quinolinyl group; ethoxyphenyl replaces dimethylphenyl.
Heterocycle-Modified Analogs
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Structural Difference: Morpholinone ring replaces quinolinone; isopropylphenyl substituent.
- Acetyl and isopropyl groups may modulate solubility and steric interactions .
Agrochemical and Anesthetic Derivatives
Pretilachlor and Alachlor
- Structural Difference : Chloro-substituted acetamides with diethylphenyl or methoxymethyl groups.
- Impact : These compounds exhibit herbicidal activity, emphasizing how electron-withdrawing substituents (e.g., Cl) shift applications from pharmaceuticals to agrochemicals .
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide
- Structural Difference: Diethylamino group replaces the quinolinyl-acetamide chain.
- Impact: The basic amino group enhances water solubility, making this compound suitable for local anesthetic applications (e.g., lidocaine analogs) .
Coupling Products with Sulfamoyl/Cyano Groups
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
- Structural Difference: Cyano and sulfamoyl groups replace the quinolinyl and dimethylphenyl moieties.
- Impact: The electron-deficient cyano group and polar sulfamoyl substituent favor applications in dye or enzyme-targeting chemistry rather than analgesia .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide?
- Methodology : Synthesis typically involves multi-step routes, including condensation of substituted quinoline derivatives with acetamide precursors. Key steps include:
- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.
- Acetamide coupling : Reaction of the quinoline intermediate with chloroacetyl chloride, followed by substitution with 2,4-dimethylaniline.
- Purification : Column chromatography (silica gel) and recrystallization (e.g., ethyl acetate/hexane) are essential for isolating high-purity products .
- Critical factors : Reaction temperature (60–100°C), solvent polarity (DMF or dichloromethane), and catalyst selection (e.g., Na₂CO₃ for deprotonation) significantly impact yield and purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Structural confirmation :
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methyl groups at 2,4-positions on phenyl, hydroxyquinoline protons) .
- Mass spectrometry (ESI/APCI+) : Validates molecular weight (e.g., observed [M+H]⁺ peaks) .
- Purity assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities from synthetic byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Approach :
- Substituent variation : Modify the phenyl (e.g., electron-withdrawing Cl or electron-donating OCH₃) or quinoline moieties (e.g., 4-hydroxy vs. 4-methoxy) to assess effects on bioactivity .
- Bioassays : Test derivatives against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .
Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
- Troubleshooting :
- Batch variability : Ensure compound purity (>95% by HPLC) and confirm stereochemistry (via X-ray crystallography or CD spectroscopy) .
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize artifacts .
- Validation : Cross-validate results using orthogonal assays (e.g., cell viability vs. target enzyme inhibition) .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Methods :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., COX-2 or β-amyloid) .
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) .
- Outcome : Simulations of the acetamide-quinoline scaffold reveal hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2), informing rational substitutions .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
